![molecular formula C24H34N4O2S B2560730 8-Decylsulfanyl-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione CAS No. 303973-35-5](/img/no-structure.png)
8-Decylsulfanyl-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Decylsulfanyl-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione, also known as DMPD, is a synthetic compound that has been studied for its potential use in various scientific research applications. DMPD is a purine derivative that has been found to have interesting biochemical and physiological effects, making it a promising compound for further study.
Mécanisme D'action
The mechanism of action of 8-Decylsulfanyl-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione is not fully understood, but it is believed to involve the inhibition of protein kinase CK2. This inhibition leads to the disruption of various cellular processes, including cell proliferation and apoptosis. 8-Decylsulfanyl-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione has also been found to induce autophagy in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
8-Decylsulfanyl-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione has been found to have various biochemical and physiological effects, including the inhibition of protein kinase CK2, induction of autophagy in cancer cells, and potential anticancer activity. 8-Decylsulfanyl-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione has also been found to have antioxidant activity, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 8-Decylsulfanyl-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione in lab experiments include its synthetic availability, high purity, and potential therapeutic effects. However, the limitations of using 8-Decylsulfanyl-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione in lab experiments include its limited solubility in aqueous solutions, potential toxicity at high concentrations, and the need for further study to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 8-Decylsulfanyl-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione, including further investigation of its mechanism of action, optimization of its synthesis, and evaluation of its potential therapeutic effects in various disease models. 8-Decylsulfanyl-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione may also be studied for its potential use in combination with other compounds to enhance its therapeutic effects. Overall, 8-Decylsulfanyl-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione is a promising compound for further study in scientific research applications.
Méthodes De Synthèse
The synthesis of 8-Decylsulfanyl-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione involves several steps, including the reaction of 3-methylbenzylamine with 8-bromooctanethiol to form the corresponding thioether. This intermediate is then reacted with 3-methylxanthine to form 8-Decylsulfanyl-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione. The synthesis of 8-Decylsulfanyl-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione has been optimized to produce high yields and purity, making it a viable compound for further study.
Applications De Recherche Scientifique
8-Decylsulfanyl-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione has been studied for its potential use in various scientific research applications, including as an inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell proliferation and apoptosis. 8-Decylsulfanyl-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione has also been found to have potential anticancer activity, making it a promising compound for further study in cancer research.
Propriétés
Numéro CAS |
303973-35-5 |
|---|---|
Nom du produit |
8-Decylsulfanyl-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |
Formule moléculaire |
C24H34N4O2S |
Poids moléculaire |
442.62 |
Nom IUPAC |
8-decylsulfanyl-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C24H34N4O2S/c1-4-5-6-7-8-9-10-11-15-31-24-25-21-20(22(29)26-23(30)27(21)3)28(24)17-19-14-12-13-18(2)16-19/h12-14,16H,4-11,15,17H2,1-3H3,(H,26,29,30) |
Clé InChI |
BERUUKRLGMWXQI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCSC1=NC2=C(N1CC3=CC=CC(=C3)C)C(=O)NC(=O)N2C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



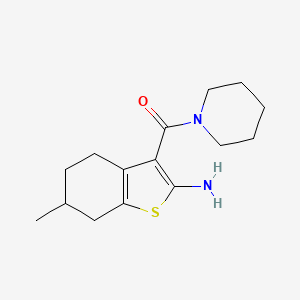
![tert-butyl N-[2-[4-(2-amino-2-oxoethyl)phenoxy]ethyl]carbamate](/img/structure/B2560650.png)
![2,6-difluoro-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2560651.png)
![1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2560653.png)
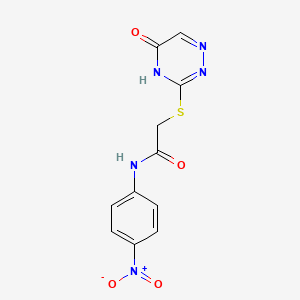
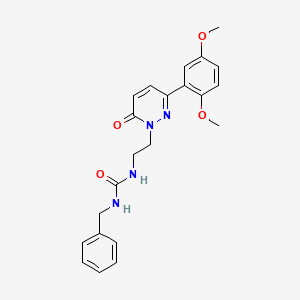
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-9H-xanthene-9-carboxamide](/img/structure/B2560659.png)
![N-{[4-(pyridin-4-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2560661.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide](/img/structure/B2560662.png)
![N-(oxolan-2-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2560665.png)
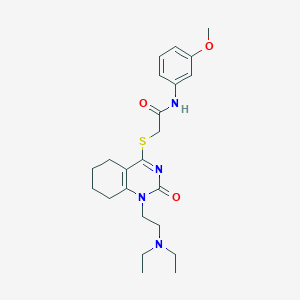
![N-[2-(2-methylindol-1-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2560667.png)
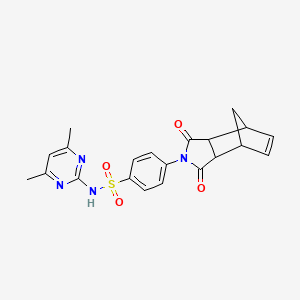
![3-(1,3-Benzodioxol-5-yl)-8-fluoro-5-[(3-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2560669.png)